

Head-to-Head Comparison of Bilirubin (Disodium Salt) Suppliers for Research Applications

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Compound of Interest

Compound Name: *Bilirubin (disodium)*

Cat. No.: *B15144269*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **bilirubin (disodium)** salt, specifically the ditaurate conjugate, a stable and water-soluble analog of conjugated bilirubin. This guide is intended to assist researchers in selecting the most suitable product for their experimental needs by presenting available supplier data and providing standardized protocols for in-house performance validation.

Introduction to Bilirubin (Disodium Salt)

Bilirubin, a principal product of heme catabolism, is a critical biomarker for liver function and hemolytic diseases.[1][2] In vivo, unconjugated bilirubin is processed in the liver by UDP-glucuronosyltransferase 1A1 (UGT1A1) into a water-soluble glucuronide conjugate, which is then excreted into the bile via the multidrug resistance-associated protein 2 (MRP2) transporter.[1][3] Due to the inherent instability and poor solubility of endogenous bilirubin and its glucuronides, synthetic, water-soluble analogs like bilirubin ditaurate (disodium salt) are widely used in research and clinical diagnostics.[4][5] This stable derivative serves as a reliable standard in various analytical assays and for studying the effects of hyperbilirubinemia.[6][7]

Supplier and Product Specification Overview

The following table summarizes the product specifications for bilirubin ditaurate (disodium salt) from several key suppliers based on publicly available data. Researchers are encouraged to

request lot-specific certificates of analysis (CoA) for the most accurate information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity Specification	Form	Reported Solubility	Storage
Sigma-Aldrich (Calbiochem)	Bilirubin Conjugate, Ditaureate, Disodium Salt	68683-34-1	$C_{37}H_{44}N_6Na_2O_{10}S_2$	842.89 g/mol	Not specified on product page	Solid	Water: 10 mg/mL[8]	-20°C[8]
Lee BioSolutions	Bilirubin Conjugate, Ditaureate, Sodium Salt	68683-34-1	$C_{37}H_{44}N_6O_{10}S_2Na_2$	842.91 g/mol	Direct Bilirubin : > 90% of total, > 50% by weight; Total Bilirubin : 60-80% by weight	Powder	1 mg/mL in 0.1 M EDTA, pH 7.5[9]	-20°C, protect from light and air[9]
Cayman Chemical	Bilirubin Conjugate (sodium salt)	68683-34-1	$C_{37}H_{44}N_6O_{10}S_2 \cdot 2Na$	842.9 g/mol	≥95%	Solid	Water: 5 mg/mL; DMSO: 10 mg/mL; DMF: 0.25 mg/mL[4]	-20°C[4]
Santa Cruz	Bilirubin Conjugate	68683-34-1	$C_{37}H_{44}N_6O_{10}S$	842.91 g/mol	Not specified	Solid	Not specified	-20°C

Biotech nology	ate, Ditaurat e, Disodiu m Salt		$2 \cdot 2\text{Na}$		d on product page		d	
<hr/>								
Medche mExpre ss	Bilirubin Conjug ate disodiu m	68683- 34-1	Not specifie d	Not specifie d	Not specifie d	Solid	Not specifie d	-20°C

Experimental Protocols for Comparative Evaluation

To facilitate a direct and unbiased comparison of bilirubin (disodium salt) from different suppliers, the following standardized protocols are provided. These protocols are designed to assess key quality attributes: purity, solubility, and stability.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of bilirubin (disodium salt) samples from different suppliers by separating the main compound from any impurities.

Materials:

- Bilirubin (disodium salt) samples from each supplier
- HPLC-grade acetonitrile, methanol, and water
- Ammonium acetate
- Acetic acid
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- HPLC system with a UV-Vis detector

Procedure:

- **Mobile Phase Preparation:**
 - Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
 - Mobile Phase B: Acetonitrile.
- **Sample Preparation:**
 - Accurately weigh and dissolve each bilirubin salt sample in the mobile phase A to a final concentration of 1 mg/mL.
 - Protect samples from light by using amber vials or wrapping them in aluminum foil.
- **HPLC Conditions:**
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Detection Wavelength: 450 nm
 - Gradient Elution:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-35 min: 80% to 20% B
 - 35-40 min: 20% B
- **Data Analysis:**

- Integrate the peak areas from the chromatograms.
- Calculate the purity of each sample as the percentage of the main bilirubin peak area relative to the total peak area.

Comparative Solubility Assay

Objective: To determine and compare the maximum solubility of bilirubin (disodium salt) from different suppliers in an aqueous buffer.

Materials:

- Bilirubin (disodium salt) samples from each supplier
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer
- Vortex mixer
- Microcentrifuge

Procedure:

- Prepare a series of concentrations for each supplier's product (e.g., 1, 2, 5, 10, 15, 20 mg/mL) in PBS at room temperature.
- Vortex each solution vigorously for 2 minutes.
- Incubate the solutions at room temperature for 1 hour, protected from light.
- Centrifuge the solutions at 14,000 x g for 10 minutes to pellet any undissolved material.
- Carefully collect the supernatant and measure its absorbance at 450 nm using a spectrophotometer.
- Plot absorbance as a function of the initial concentration. The point at which the absorbance plateaus indicates the saturation point, and thus the maximum solubility.

Stability Assessment in Solution

Objective: To evaluate the stability of bilirubin (disodium salt) from different suppliers when in solution over time.

Materials:

- Bilirubin (disodium salt) samples from each supplier
- PBS, pH 7.4
- Spectrophotometer
- Incubator set to 37°C

Procedure:

- Prepare a 1 mg/mL solution of each bilirubin salt in PBS.
- Immediately measure the initial absorbance at 450 nm (T=0).
- Aliquot the solutions and store them under different conditions, protected from light:
 - Room temperature (20-25°C)
 - Refrigerated (4°C)
 - Incubated (37°C)
- Measure the absorbance of each aliquot at various time points (e.g., 1, 4, 8, 24, and 48 hours).
- Calculate the percentage of remaining bilirubin at each time point relative to the initial absorbance.
- Plot the percentage of remaining bilirubin versus time for each supplier and storage condition to compare stability.

Visualizing Workflows and Pathways

Bilirubin Metabolism and Transport Pathway

The following diagram illustrates the key steps in the hepatic metabolism and transport of bilirubin, a pathway relevant to the use of bilirubin standards in research.

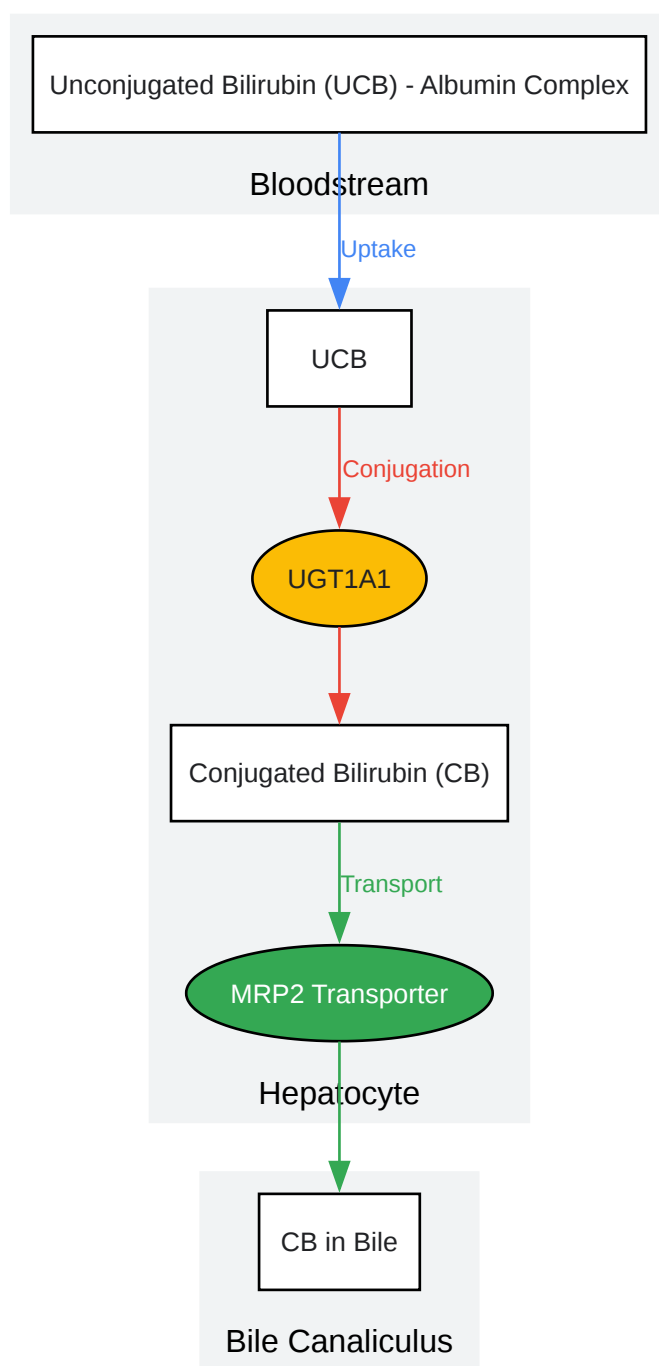


Figure 1: Hepatic Bilirubin Metabolism

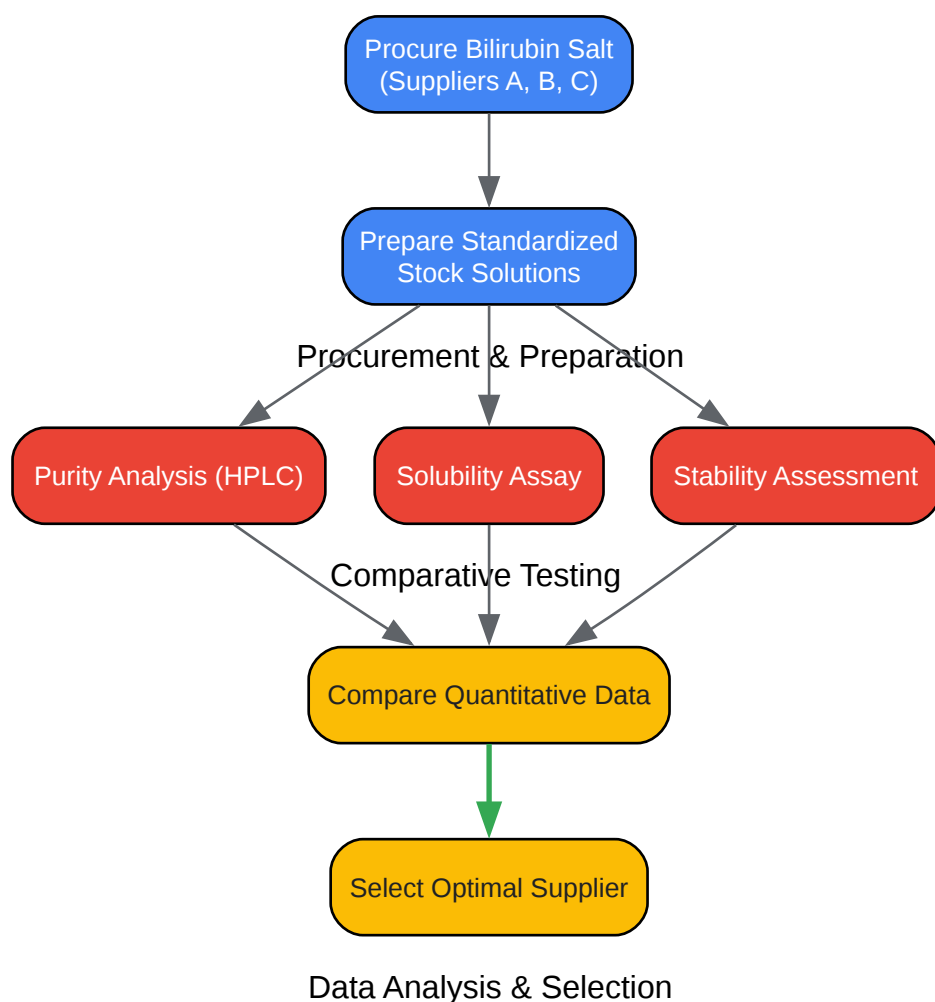


Figure 2: Workflow for Supplier Comparison

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